2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
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Overview
Description
2-[2-(2-Fluorophenyl)-13-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-fluorophenyl)-13-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative and a suitable nucleophile.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-fluorophenyl)-13-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as temperature and solvent choice.
Major Products Formed
Scientific Research Applications
2-[2-(2-fluorophenyl)-13-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Drug Development: The compound is explored as a lead compound for the development of new therapeutic agents.
Industrial Applications: It may be used in the synthesis of other bioactive molecules and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-fluorophenyl)-13-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects . For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-chlorophenyl)-13-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- 2-[2-(2-bromophenyl)-13-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- 2-[2-(2-methylphenyl)-13-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Uniqueness
2-[2-(2-fluorophenyl)-13-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds . The fluorine atom can influence the compound’s lipophilicity, electronic properties, and metabolic stability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C19H18FN3O3S2 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C19H18FN3O3S2/c20-17-4-2-1-3-16(17)19-23-14(12-27-19)11-18(24)22-10-9-13-5-7-15(8-6-13)28(21,25)26/h1-8,12H,9-11H2,(H,22,24)(H2,21,25,26) |
InChI Key |
ICKURHFXLLUXBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)F |
Origin of Product |
United States |
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